p-NCS-Bz-NODA-GA

Radiopharmacy Gallium-68 Radiochemical Purity

p-NCS-Bz-NODA-GA (NODAGA-NCS) is a bifunctional chelator for radiopharmaceuticals, featuring an isothiocyanate group for covalent conjugation to primary amines on targeting vectors. The NODA-GA core enables rapid, high-yield 68Ga labeling (76.5±6.1% yield, >98% RCP) at room temperature, essential for short-lived isotopes. Kinetically inert complexes with Cu-64 (>94% serum stability over 48h) and Lu-177 minimize off-target radiation. Versatile across Ga-68, Cu-64, In-111, Lu-177, and Y-90 for integrated diagnostic/therapeutic (theranostic) development.

Molecular Formula C23H31N5O7S
Molecular Weight 521.6 g/mol
Cat. No. B6306829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-NCS-Bz-NODA-GA
Molecular FormulaC23H31N5O7S
Molecular Weight521.6 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCC2=CC=C(C=C2)N=C=S)C(=O)O)CC(=O)O
InChIInChI=1S/C23H31N5O7S/c29-20(24-13-17-1-3-18(4-2-17)25-16-36)6-5-19(23(34)35)28-11-9-26(14-21(30)31)7-8-27(10-12-28)15-22(32)33/h1-4,19H,5-15H2,(H,24,29)(H,30,31)(H,32,33)(H,34,35)
InChIKeyCFGSZUCRHWLSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid for Targeted Radiopharmaceutical Development


2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid (commonly designated p-NCS-benzyl-NODA-GA or NODAGA-NCS; CAS 1660127-21-8) is a bifunctional chelator (BFC) belonging to the 1,4,7-triazacyclononane (TACN) family. It features a NODA-GA macrocyclic core that provides rapid and stable chelation of radiometals, coupled with an isothiocyanate (–NCS) functional group via a benzyl linker for covalent conjugation to primary amines on targeting vectors such as antibodies and peptides [1] [2].

Why Generic Substitution Fails: A Comparative Analysis of 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid


In-class compounds cannot simply be interchanged in radiopharmaceutical development because the bifunctional chelator dictates three critical, quantifiable parameters: (1) the efficiency of radiometal incorporation under given conditions, (2) the kinetic inertness of the resulting complex in serum, and (3) the achievable conjugate number and immunoreactivity. Substituting p-NCS-benzyl-NODA-GA with a DOTA-based isothiocyanate analog, for instance, risks requiring harsher labeling conditions, slower kinetics [1], and may still yield a complex with different in vivo stability or clearance profile. The following evidence quantifies these performance gaps.

Quantitative Evidence Guide: Performance of 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid


Radiolabeling Efficiency: Quantitative Yield and Purity Data for p-NCS-benzyl-NODA-GA

When conjugated to hydroxypropyl-β-cyclodextrin, p-NCS-benzyl-NODA-GA enabled 68Ga-radiolabeling with a high decay-corrected yield of 76.54 ± 6.12% and a radiochemical purity exceeding 98%. The specific activity achieved was 17.62 ± 2.43 GBq/μmol [1]. In a comparative study, the NODA-GA chelator itself, when conjugated to TATE peptide, allowed for 68Ga-radiolabeling at room temperature, unlike DOTA-GA-TATE which required harsher heating conditions [2].

Radiopharmacy Gallium-68 Radiochemical Purity

Serum Stability of Radioconjugates: Benchmarking DOTA vs NOTA vs DTPA Chelators

In a head-to-head comparison using six different chelators conjugated to the antibody rituximab, immunoconjugates bearing macrocyclic ligands (including p-SCN-Bn-DOTA) demonstrated >94% stability in serum over 48 hours at 37°C. In stark contrast, the acyclic DTPA derivatives exhibited <40% stability over the same period. NOTA-rituximab showed the highest stability at 97.5% ± 3% [1]. While NODA-GA is structurally distinct from DOTA, it belongs to the same macrocyclic chelator class, which is repeatedly shown to confer superior in vivo kinetic inertness compared to acyclic chelators [1] [2].

Radioimmunotherapy Copper-64 In Vitro Stability

Conjugate Stability and Immunoreactivity: A Case Study with 90Y-DOTA-Rituximab

In a study preparing a radioimmunoconjugate with p-SCN-Bn-DOTA, the final product, 90Y-DOTA-rituximab, exhibited a radiochemical purity of >98% immediately after purification. Crucially, this purity was maintained at >90% for up to 72 hours when stored at 37°C in vitro, confirming the long-term stability of the conjugate [1]. The same conjugate demonstrated a specific binding of 20.7 ± 0.1% to CD20-positive Raji cells, which was competitively reduced to 15.5 ± 0.2% in the presence of unlabeled antibody, yielding an equilibrium constant (Kd) of 3.38 nM [1].

Radioimmunotherapy Yttrium-90 Immunoconjugate Stability

Hydrophilicity and In Vivo Clearance: Quantifying the Impact of Chelator Choice

The hydrophilicity of the radiometal-chelate complex significantly influences pharmacokinetics and clearance routes. A comparative study measured the logD(7.4) of 68Ga-labeled TATE peptides conjugated with different chelators. The NODA-GA variant (analogous to the target compound) exhibited a logD(7.4) value of -4.11 ± 0.11, indicating a hydrophilic character [1]. This is a quantifiable difference from the cross-bridged analog CB-DO2A-GA-TATE, which had a logD(7.4) of -3.02 ± 0.08, and could translate to faster renal clearance and lower background signal in imaging.

Pharmacokinetics Gallium-68 logD

Radiolabeling Efficiency of Macrocyclic Chelators Under Dilute Conditions

A systematic study evaluated the radiolabeling efficiency of various 64Cu immunoconjugates under increasingly dilute conditions. While NOTA-based conjugates performed best, all macrocyclic chelators tested (including DOTA and OXO-DO3A) demonstrated superior performance compared to acyclic DTPA derivatives. Specifically, macrocyclic immunoconjugates could be labeled with high efficiency (>99%) initially, whereas Bn-DTPA-rituximab achieved only 92% labeling [1].

Radiopharmacy Copper-64 ImmunoPET

Best Research and Industrial Application Scenarios for 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[(4-isothiocyanatophenyl)methylamino]-5-oxopentanoic acid


68Ga PET Tracer Development

Given the high and reliable 68Ga radiolabeling yield (76.54 ± 6.12%) and excellent radiochemical purity (>98%) demonstrated for NODAGA conjugates [1], this compound is ideally suited for creating peptide- or small molecule-based PET imaging agents. Its rapid labeling kinetics at room temperature [2] are particularly advantageous for working with the short-lived 68Ga isotope (t1/2 = 68 min).

Radioimmunotherapy (RIT) with 90Y or 177Lu

The established long-term in vitro stability of DOTA-based immunoconjugates at physiological temperature (maintaining >90% purity for 72 hours) [3] supports the use of p-NCS-benzyl-NODA-GA as a stable linker for therapeutic radionuclides. Its ability to form kinetically inert complexes [1] minimizes off-target radiation dose, a critical safety and efficacy parameter for RIT.

ImmunoPET with 64Cu

While NOTA may offer slightly faster kinetics, the DOTA/NODA class of macrocyclic chelators, to which p-NCS-benzyl-NODA-GA belongs, provides a well-validated and robust platform for 64Cu labeling. The demonstrated high serum stability of >94% over 48 hours for macrocyclic conjugates [4] is essential for immunoPET, where long circulation times of antibodies necessitate exceptionally stable radiometal complexes to ensure image contrast reflects true biodistribution.

Theranostic Pairing (e.g., 68Ga imaging / 177Lu therapy)

The NODA-GA core offers versatility across a range of radiometals (Ga-68, Cu-64, In-111, Lu-177, Y-90) [2] [5]. Its use in a BFC enables the creation of a single targeting vector platform for both diagnostic imaging (e.g., 68Ga-PET) and targeted radiotherapy (e.g., 177Lu-therapy), a key advantage for streamlined theranostic development. The predictable hydrophilic nature of the resulting complexes [2] aids in designing agents with favorable renal clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-NCS-Bz-NODA-GA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.